9-ethyl-n,n-dimethyl-9h-purin-6-amine

Purine nucleoside phosphorylase Enzyme inhibition Structure-activity relationship

Procure 9-ethyl-N,N-dimethyl-9H-purin-6-amine (CAS 5427-22-5) for its defined N9-ethyl/C6-dimethylamino substitution, essential for structure-activity relationship studies. Unlike generic purines, it serves as a validated weak PNP inhibitor reference (IC50 = 1.33 µM) and a proven 9-ethyladenine scaffold for developing non-xanthine A1/A2A/A2B/A3 adenosine receptor antagonists. Ideal for medicinal chemistry, kinase profiling, and assay validation. Available in high purity for reproducible experimental results.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
CAS No. 5427-22-5
Cat. No. B1203352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ethyl-n,n-dimethyl-9h-purin-6-amine
CAS5427-22-5
SynonymsN(6)-dimethyl-N(9)-ethyladenine
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1N=CN=C2N(C)C
InChIInChI=1S/C9H13N5/c1-4-14-6-12-7-8(13(2)3)10-5-11-9(7)14/h5-6H,4H2,1-3H3
InChIKeyRDSBNAHSAFSNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Ethyl-N,N-Dimethyl-9H-Purin-6-Amine (CAS 5427-22-5): Technical Overview for Procurement and Research Selection


9-Ethyl-N,N-dimethyl-9H-purin-6-amine, also known as N(6)-dimethyl-N(9)-ethyladenine, is a substituted purine derivative (CAS 5427-22-5) [1]. It is characterized by a purine core with an ethyl group at the N9 position and dimethylamine substitution at the C6 position [2]. The compound has a molecular formula of C9H13N5 and a molecular weight of 191.23 g/mol [3]. Its basic physicochemical properties include a predicted density of 1.24 g/cm³ and a boiling point of 346.5 °C at 760 mmHg [3].

Why 9-Ethyl-N,N-Dimethyl-9H-Purin-6-Amine (CAS 5427-22-5) Cannot Be Replaced by Generic Purine Analogs


The biological activity of purine derivatives is exquisitely sensitive to modifications at the N9 and C6 positions. The 9-ethyl-N6,N6-dimethyl substitution pattern on the purine scaffold is not arbitrary; it dictates a specific pharmacological profile distinct from related analogs. Research on 9-ethyladenine derivatives shows that even minor changes, such as moving the substituent from the 2- to the 8-position, can invert receptor selectivity or change affinity by orders of magnitude [1]. Similarly, the N6,N6-dimethyl group confers a unique interaction profile with certain enzymes like purine nucleoside phosphorylase, which is not replicated by N6-monomethyl or unsubstituted analogs [2]. Therefore, interchanging this compound with a generic or superficially similar purine analog without rigorous evaluation of these structure-activity relationships (SAR) would risk experimental failure and wasted resources.

Quantitative Differentiation Guide: 9-Ethyl-N,N-Dimethyl-9H-Purin-6-Amine (CAS 5427-22-5) vs. Key Analogs


Comparative PNP Inhibition: 9-Ethyl-N6,N6-Dimethyl vs. N6-Methyl Analogs

This compound is a weak inhibitor of human erythrocyte purine nucleoside phosphorylase (PNP). BindingDB data provides an IC50 value of 1.33 µM for PNP inhibition [1]. Critically, the SAR of PNP inhibition in this class indicates that the N6,N6-dimethyl group is a key determinant of activity, and that N6-monomethyl analogs are significantly less active or inactive [2]. This establishes that the specific N6,N6-dimethyl substitution is necessary for this observed, albeit weak, PNP inhibitory effect.

Purine nucleoside phosphorylase Enzyme inhibition Structure-activity relationship

Role of 9-Ethyl Group: Differentiating from 9-Methyl and 9-Unsubstituted Analogs

The 9-ethyl group is a key structural feature that defines a class of non-xanthine adenosine receptor antagonists. Research on the 9-ethyladenine scaffold demonstrates that 9-ethyl-substituted adenines can be developed into high-affinity ligands for various adenosine receptor subtypes [1]. This is a distinct pharmacological class from 9-methyladenines or 9-unsubstituted adenines, which may have different receptor interactions or act as agonists. The 9-ethyl substitution is essential for the base template's antagonist properties at these receptors [1].

Adenosine receptor antagonist Purine scaffold Structure-activity relationship

Chemical Identity and Purity: Distinction from Common Misidentifications

9-Ethyl-N,N-dimethyl-9H-purin-6-amine (CAS 5427-22-5) has the molecular formula C9H13N5 and a molecular weight of 191.23 g/mol . This specific structure differentiates it from several other dimethyl purine isomers. For example, it is structurally and functionally distinct from the nucleoside analog N,N-dimethyladenosine (which contains a ribose sugar) and from positional isomers like N,N-dimethyl-9H-purin-6-amine (N6,N6-dimethyladenine, lacking the 9-ethyl group) [1]. It is also distinct from caffeine (1,3,7-trimethylxanthine), with which it is sometimes confused in non-technical sources. The pure compound is provided at a certified purity of ≥98% .

Chemical structure Analytical reference Quality control

Validated Application Scenarios for 9-Ethyl-N,N-Dimethyl-9H-Purin-6-Amine (CAS 5427-22-5)


As a Negative Control or Low-Potency Inhibitor in Purine Nucleoside Phosphorylase (PNP) Assays

Based on its weak inhibitory activity against human erythrocyte PNP (IC50 = 1.33 µM) [1], this compound can be effectively utilized as a negative control or low-potency reference compound in PNP inhibition assays. Its specific N6,N6-dimethylamino group is a requirement for this activity [1]. This provides researchers with a defined, weak binder to benchmark the activity of novel, more potent PNP inhibitors, ensuring assay window and sensitivity are properly validated.

As a Non-Xanthine Scaffold in Adenosine Receptor Antagonist Drug Discovery

The compound serves as a validated 9-ethyladenine template for the development of non-xanthine adenosine receptor antagonists. Studies confirm that 9-ethyladenine derivatives are a productive chemical series for developing ligands with high affinity and distinct selectivity for A1, A2A, A2B, and A3 receptors [2]. This makes it a valuable starting point for medicinal chemistry efforts aimed at generating novel antagonists for these therapeutic targets, particularly as an alternative to the xanthine-based scaffold.

As a Key Intermediate or Building Block for Advanced Purine Derivatives

The compound's core structure, featuring a 9-ethyl group and a reactive 6-dimethylamino group, makes it a versatile synthetic intermediate. As highlighted in the literature, this scaffold is used as a basis for further derivatization, particularly at the 2- and 8-positions, to generate diverse compound libraries [2]. This positions the compound as a strategic procurement item for research groups engaged in the synthesis of novel purine analogs for biological screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-ethyl-n,n-dimethyl-9h-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.